Product packaging for Citramide(Cat. No.:CAS No. 597-59-1)

Citramide

Cat. No.: B3344124
CAS No.: 597-59-1
M. Wt: 189.17 g/mol
InChI Key: MPQPXMRGNQJXGO-UHFFFAOYSA-N
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Description

Historical Trajectories and Evolution of Cetrimide Derivatives in Organic Synthesis

Cetrimide was first discovered and developed by ICI, introduced under the brand name Cetavlon. wikipedia.orgatamanchemicals.com Its initial recognition was as a combined cleanser and skin antiseptic. atamanchemicals.com The evolution of Cetrimide and related quaternary ammonium (B1175870) compounds in organic synthesis is closely tied to their role as cationic surfactants and phase transfer catalysts. High purity quaternary ammonium salts are recognized for their key role in organic synthesis as excellent phase transfer catalysts. chemicalbook.com This catalytic activity facilitates reactions between reactants located in immiscible phases, thereby enhancing reaction rates and yields. The development of various Cetrimide derivatives involves modifications to the alkyl chain lengths and the counter-anion, tailoring their properties for specific synthetic applications. Research continues into utilizing Cetrimide and its derivatives to improve efficiency and selectivity in a range of organic transformations.

Structural Classification and Nomenclature within the Cetrimide Chemical Family

Cetrimide is not a single chemical entity but a mixture primarily composed of three quaternary ammonium compounds: tetradecyltrimethylammonium bromide (also known as Cetrimonium Bromide or Tetradonium Bromide), dodecyltrimethylammonium (B156365) bromide (Laurtrimonium Bromide), and hexadecyltrimethylammonium bromide (Cetrimonium Bromide). wikipedia.orgatamanchemicals.com These compounds share a common structural motif: a central nitrogen atom bonded to four alkyl groups, resulting in a positive charge, balanced by a bromide anion.

The key structural variation among the primary components of Cetrimide lies in the length of the longest alkyl chain attached to the nitrogen atom. Tetradecyltrimethylammonium bromide contains a fourteen-carbon alkyl chain, dodecyltrimethylammonium bromide a twelve-carbon chain, and hexadecyltrimethylammonium bromide a sixteen-carbon chain.

The nomenclature of these compounds follows systematic rules, identifying the alkyl substituents attached to the positively charged nitrogen atom and the associated anion. For instance, tetradecyltrimethylammonium bromide clearly indicates the tetradecyl and three methyl groups attached to the ammonium center and the bromide counterion.

Broad Academic Significance and Emerging Research Frontiers for Cetrimide

Cetrimide holds broad academic significance across chemistry, biology, and materials science due to its multifaceted properties. Its surfactant nature makes it valuable in studies involving interfaces, emulsions, and micelle formation. medkoo.com As an antimicrobial agent, its mechanism of action, involving the disruption of microbial cell membranes, is a subject of ongoing research. atamanchemicals.comlktlabs.com This has led to its inclusion in studies exploring new antimicrobial formulations and strategies.

Emerging research frontiers for Cetrimide involve its application in novel materials and drug delivery systems. For example, Cetrimide has been explored as a crosslinking and antimicrobial agent in the fabrication of active biobased films for applications such as food packaging. researchgate.net Studies have investigated the effect of Cetrimide concentration on the physico-chemical and functional properties of these films, including mechanical, thermal, and barrier properties, as well as antimicrobial activity against various microorganisms. researchgate.netmdpi.com Furthermore, Cetrimide's interaction with biological molecules and its potential in enhancing the delivery of therapeutic agents are areas of active investigation. Research findings indicate that incorporating Cetrimide into certain film formulations can lead to superior antimicrobial activity against specific bacteria. mdpi.com

The use of Cetrimide in analytical chemistry for the extraction and analysis of organic compounds also highlights its academic importance. bhm-chemicals.com Its ability to solubilize organic substances makes it a valuable tool in various research and quality control laboratories. bhm-chemicals.com

The continued exploration of Cetrimide in diverse academic fields underscores its versatility and potential for further innovation and application.

Key Properties of Major Cetrimide Components

Compound NameMolecular FormulaMolecular Weight ( g/mol )PubChem CIDPrimary Alkyl Chain Length
Tetradecyltrimethylammonium bromide (Cetrimonium Bromide, Tetradonium Bromide)C₁₇H₃₈BrN336.414250, 1119-97-7, 8044-71-1C14
Dodecyltrimethylammonium bromide (Laurtrimonium Bromide)C₁₅H₃₂BrN308.3514249C12
Hexadecyltrimethylammonium bromide (Cetrimonium Bromide)C₁₉H₄₂BrN364.455974, 1119-94-4C16

Note: Cetrimide itself is a mixture, and its properties can vary depending on the exact ratio of its components. The table lists the properties of the major individual components.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11N3O4 B3344124 Citramide CAS No. 597-59-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O4/c7-3(10)1-6(13,5(9)12)2-4(8)11/h13H,1-2H2,(H2,7,10)(H2,8,11)(H2,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQPXMRGNQJXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)C(CC(=O)N)(C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00208408
Record name Citramide
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Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

597-59-1
Record name 2-Hydroxy-1,2,3-propanetricarboxamide
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Synthetic Methodologies for Citramide Derivatives

Direct Amidation Pathways for Citric Acid Scaffolds

Direct amidation of citric acid and its esters provides a straightforward route to citramide compounds. This approach typically involves the reaction of the carboxylic acid or ester functional groups with primary or secondary amines to form amide bonds.

The reaction of triethylcitrate with primary and secondary amines, a process known as aminolysis, is a common method for producing trialkyl citramides. This nucleophilic acyl substitution reaction involves the attack of the amine on the carbonyl carbon of the ester groups, leading to the displacement of the ethoxy group and the formation of an amide. chemistrysteps.com

The general mechanism for the aminolysis of an ester involves the nucleophilic addition of an amine to the carbonyl group, forming a tetrahedral intermediate. The subsequent elimination of the alkoxy group results in the formation of the amide. chemistrysteps.com While the alkoxy group is a poorer leaving group compared to the conjugate base of an amine, the reaction can be driven to completion, often by using an excess of the amine or by removing the alcohol byproduct. chemistrysteps.com

A typical laboratory-scale synthesis of trialkyl citramides involves stirring triethylcitrate with an excess of the desired alkylamine in a suitable solvent, such as methanol (B129727), at room temperature for several days. The reaction progress can be monitored by techniques like thin-layer chromatography.

Table 1: General Conditions for Aminolysis of Triethylcitrate

ParameterCondition
Reactants Triethylcitrate, Primary or Secondary Amine
Stoichiometry Excess amine is typically used
Solvent Methanol
Temperature Room Temperature
Reaction Time Several days

The controlled synthesis of specific trialkyl citramides allows for the fine-tuning of the molecule's properties, such as solubility and performance in specific applications. By selecting the appropriate primary or secondary amine, a variety of trialkyl citramides can be produced. For instance, the reaction of triethylcitrate with propylamine (B44156) or isobutylamine (B53898) yields tri-n-propylthis compound and tri-isobutylthis compound, respectively.

The choice of the alkyl group on the amine is crucial as it influences the properties of the resulting this compound. For example, derivatives with larger alkyl groups may exhibit different solubility characteristics compared to those with smaller alkyl chains. The reaction conditions for these syntheses are generally similar to the general aminolysis procedure described previously.

Table 2: Examples of Synthesized Trialkyl Citramides

Amine ReactantProduct
PropylamineTri-n-propylthis compound
IsobutylamineTri-isobutylthis compound

Polymerization and Co-polymerization Strategies Incorporating this compound Units

This compound units can be incorporated into polymer chains to create functional and often biodegradable materials. These polymers can be synthesized through various polymerization techniques, leading to materials with a wide range of properties and potential uses.

Poly(L-lysine this compound) is a biodegradable polymer composed of naturally occurring building blocks, citric acid and L-lysine. researchgate.net Its synthesis can be achieved through the polycondensation of an α-hydroxy acid-protected citryl dichloride with a COOH-protected lysine (B10760008) diamine. researchgate.net During this process, and particularly in subsequent deprotection steps, intramolecular imide ring formation can occur, leading to the formation of Poly(L-lysine this compound Imide). researchgate.net

The formation of the imide ring is a significant side reaction that contributes to the structural diversity of the resulting polymer family. researchgate.net These polymers degrade hydrolytically to their constituent monomers. An alternative synthetic route involves the polycondensation of α-hydroxy acid-protected citric acid pentafluorophenyl diesters with N,N'-trimethylsilylated COOH-protected L-lysine. researchgate.net Characterization of the resulting polymers is typically performed using infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and size exclusion chromatography (SEC). researchgate.net

To modify the properties of Poly(L-lysine this compound), such as its hydrophobicity, alkyl groups can be covalently attached to the polymer backbone. This is typically achieved by reacting the lysine residues within the polymer chain with alkylating agents. For example, heptyl (C7) and lauryl (C12) side chains have been successfully introduced into the Poly(L-lysine this compound) structure. nih.gov

These alkylated derivatives are amphiphilic and have been shown to form aggregates in aqueous media. The size and stability of these aggregates are influenced by factors such as the length of the alkyl chain, the degree of substitution, the ionic strength of the solution, and the degree of ionization. nih.gov The synthesis of these alkylated polymers can be accomplished either by step-growth polymerization using alkylated monomers or by the selective hydrolysis of fully alkylated derivatives. researchgate.net

Table 3: Alkyl Groups Used in the Derivatization of Poly(L-lysine this compound)

Alkyl GroupCarbon Chain Length
HeptylC7
LaurylC12

Advanced Derivatization and Structural Modification Approaches

Beyond the direct synthesis and polymerization, this compound derivatives can undergo further structural modifications to create more complex molecules with specialized functions. These advanced derivatization strategies open up possibilities for creating novel materials and conjugates.

One such approach involves linking peptide fragments to the Poly(L-lysine this compound) backbone. For instance, a pseudopeptide, 4(S)-amino-3-(S)-hydroxy-5-phenylpentanoyl-isoleucyl-phenylalanine methyl ester, has been successfully conjugated to Poly(L-lysine this compound). nih.gov This type of modification is aimed at enhancing properties such as solubility and cell penetration for potential biomedical applications. nih.gov The resulting conjugates are thoroughly characterized using a suite of analytical techniques including Fourier-transform infrared spectroscopy (FTIR), NMR, SEC, and dynamic light scattering (DLS) to confirm the structure and properties of the newly formed molecule. nih.gov

Formation of Bis(trialkyl citric acid) Amides

The synthesis of bis(trialkyl citric acid) amides is a multi-step process that first involves the creation of a trialkyl this compound intermediate. This intermediate is then coupled using a linker to form the final bis-amide structure.

The initial step is the formation of 2-Hydroxy-N¹,N²,N³-trialkyl-1,2,3-tricarboxamides, also known as trialkyl citramides. This is generally achieved through the amidation of a citric acid ester, such as triethyl citrate (B86180), with a primary alkyl amine. nih.govgoogle.com The reaction typically involves stirring the triethyl citrate with an excess of the corresponding alkyl amine in a solvent like methanol at room temperature for several days. nih.gov The excess amine ensures the complete conversion of the three ester groups to the desired amide groups. The formation of these trialkyl citramides is a foundational step for building more complex structures. nih.gov

Table 1: Synthesis of Trialkyl Citramides

Starting Material Reagent Solvent Conditions Product

Once the trialkyl this compound is synthesized and purified, the formation of the bis(trialkyl citric acid) amide is accomplished by reacting two equivalents of the trialkyl this compound with a bifunctional acylating agent, typically an aliphatic acid dichloride. nih.gov This reaction creates a linker or spacer group between the two this compound moieties. researchgate.net The process is generally carried out in a solvent like dichloromethane (B109758) (DCM) in the presence of a base, such as triethylamine (B128534) (NEt₃), to neutralize the HCl byproduct. The reaction is initiated at a low temperature (0 °C) and then allowed to proceed to room temperature overnight. nih.gov This method allows for the creation of dimeric structures where the properties of the two this compound units are combined and modified by the nature of the linking chain. nih.gov

Table 2: Synthesis of Bis(trialkyl citric acid) Amides

Reactant 1 Reactant 2 (Linker) Solvent Base Product

Strategic Functionalization for Tailored Molecular Properties

The functionalization of this compound derivatives is a key strategy for tailoring their molecular properties to suit specific applications, such as their use as kinetic hydrate (B1144303) inhibitors (KHIs) or surfactants. nih.govgoogle.com The properties of these compounds are highly dependent on the nature of the alkyl groups attached to the amide nitrogens and any additional functional groups incorporated into the molecule. nih.gov

One strategy involves varying the alkyl substituents (R¹, R², R³) on the amide groups. For instance, tri-n-propylthis compound (TnPrCAm) and tri-iso-butylthis compound (TiBuCAm) were specifically synthesized for KHI testing due to their solubility characteristics. nih.gov It was noted that the ethyl derivative was a less effective KHI, while derivatives with n-butyl or larger alkyl groups exhibited poor water solubility. nih.gov This demonstrates that the size and branching of the alkyl chains are critical for tuning the amphiphilicity and, consequently, the performance of the this compound derivative in aqueous environments. nih.gov

Another functionalization approach is the esterification of the tertiary hydroxyl group of the this compound core. This allows for the introduction of different chemical moieties, further modifying the molecule's properties. For example, polymaleic trialkylthis compound esters have been synthesized by reacting a trialkyl this compound with polymaleic anhydride. nih.gov This process, conducted either under melt conditions or in a solvent, grafts the this compound units onto a polymer backbone, creating a polymeric KHI. nih.gov This strategic functionalization leverages the properties of both the this compound and the polymer to enhance performance. nih.gov

The versatility of the this compound structure allows for its use as a building block in creating a wide range of molecules. By carefully selecting the alkyl amines for the initial amidation and the linking or functionalizing agents for subsequent reactions, researchers can design this compound derivatives with tailored solubility, amphiphilicity, and inhibitory properties for diverse chemical applications. nih.govgoogle.com

Table 3: Examples of Functionalized this compound Derivatives

Base Molecule Functionalization Strategy Resulting Derivative Application
Citric Acid Amidation with C8-C22 alkyl amines Trioctylamide / Tridodecylamide of citric acid Lubricants, dispersants for resins
Trialkyl this compound Esterification with polymaleic anhydride Polymaleic trialkylthis compound ester Kinetic Hydrate Inhibitor

Reaction Chemistry and Mechanistic Elucidation of Citramide Compounds

Fundamental Reaction Pathways

The primary reaction pathways involving Citramide center around the formation and stability of its amide bonds and the reactivity of the tertiary hydroxyl group.

Amide Bond Formation and Stability in this compound Systems

Amide bonds are typically formed through the reaction of a carboxylic acid or a carboxylic acid derivative with an amine. The direct reaction between a carboxylic acid and an amine to form an amide is often challenging as amines are basic and can deprotonate the carboxylic acid, forming a less reactive carboxylate anion openstax.orgliverpool.ac.uk. This reaction generally requires high temperatures or the use of activating agents to facilitate the formation of the amide bond openstax.orgliverpool.ac.uk.

In the context of this compound, which is the triamide of citric acid (a tricarboxylic acid), the formation of its amide bonds involves the amidation of the three carboxyl groups of citric acid. While direct amidation of carboxylic acids can be difficult, alternative methods utilizing activated carboxylic acid derivatives, such as acid halides or anhydrides, or coupling agents like carbodiimides (e.g., dicyclohexylcarbodimide - DCC), are commonly employed to promote amide bond formation under milder conditions liverpool.ac.ukgoogle.comjackwestin.com. For instance, the synthesis of amide derivatives can be achieved by reacting a carboxylic acid derivative with an amine derivative google.com. Methods for amide bond formation include using mixed acid anhydrides, acid halides, or carbodiimides google.com.

The synthesis of trialkyl citramides, derivatives of this compound where the amide hydrogens are substituted with alkyl groups, has been reported through the reaction of triethyl citrate (B86180) (an ester derivative of citric acid) with a corresponding alkyl amine nih.govacs.org. This reaction involves the transamidation of ester groups to form amide bonds. A general procedure involves stirring triethyl citrate with an excess of alkyl amine in a solvent like methanol (B129727) at room temperature over several days nih.govacs.org.

Reactivity Profiling of Pendant Hydroxyl and Amide Groups within this compound Structures

This compound possesses a tertiary hydroxyl group and three amide groups. The reactivity of these functional groups dictates the potential transformations this compound can undergo.

The hydroxyl group in organic molecules can participate in various reactions, including esterification, ether formation, and oxidation. In citric acid, the tertiary hydroxyl group, along with the carboxyl groups, can participate in esterification reactions acs.org. While this compound has amide groups instead of all carboxyl groups, the hydroxyl group remains a potential site for reaction. For example, it could potentially undergo esterification with carboxylic acids or acylation reactions under appropriate conditions. The reactivity of this tertiary hydroxyl group might be influenced by steric hindrance from the surrounding amide groups.

The amide groups in this compound can exhibit reactivity at both the nitrogen and oxygen atoms, although reactions typically involve the nitrogen due to its nucleophilicity after deprotonation or the carbonyl carbon due to its electrophilicity. Amides can undergo hydrolysis, as mentioned earlier. They can also participate in reactions like N-alkylation or acylation under specific conditions. The presence of multiple amide groups and the adjacent hydroxyl group in this compound could lead to complex reactivity patterns, potentially involving intramolecular interactions or participation in reactions as a polyfunctional molecule.

Investigation of Catalytic Phenomena in this compound Synthesis and Transformation

Catalysis plays a significant role in facilitating chemical reactions, including the synthesis and potential transformations of this compound. In the synthesis of amide bonds, catalysts are often employed to overcome the kinetic barriers associated with the reaction between carboxylic acids and amines openstax.orgliverpool.ac.uk.

While direct catalytic synthesis of this compound from citric acid and ammonia (B1221849) was not explicitly detailed in the provided results, the synthesis of related amide derivatives and the use of catalysts in reactions involving citric acid provide relevant context. For instance, citric acid itself has been reported to act as an eco-friendly catalyst in various organic transformations, including the synthesis of amidoalkyl naphthols and the Beckmann rearrangement for amide synthesis researchgate.netjacsdirectory.comiosrjournals.org. This suggests that acidic conditions, potentially autogenerated or externally applied, could play a role in this compound synthesis or reactions.

In the synthesis of trialkyl citramides from triethyl citrate and alkyl amines, the reaction is described as occurring at room temperature, implying that either the reactants are sufficiently reactive under these conditions or that the reaction is self-catalyzed or proceeds through a favorable pathway nih.govacs.org.

Catalytic phenomena in the transformation of this compound itself would depend on the specific reaction being considered. For example, hydrolysis of the amide bonds could be catalyzed by acids or bases. Reactions involving the hydroxyl group, such as esterification, could be catalyzed by acids, as seen in the esterification of citric acid researchgate.netgoogle.com.

Further detailed investigations into specific catalysts for optimizing the yield and selectivity of this compound synthesis and its subsequent reactions would be valuable for understanding its full chemical potential.

Kinetic and Thermodynamic Analysis of this compound-Involving Reactions

Kinetic and thermodynamic studies provide fundamental information about reaction rates, mechanisms, and the energy changes involved in chemical processes. While specific kinetic and thermodynamic analyses focused solely on reactions of this compound were not prominently featured in the provided snippets, studies on related reactions involving citric acid and amide formation offer insights into the principles that would govern this compound chemistry.

Kinetic studies of esterification reactions involving citric acid have been conducted to understand reaction rates and mechanisms acs.orgresearchgate.net. These studies often involve monitoring the consumption of reactants and the formation of products over time under varying conditions, such as temperature and catalyst concentration. The Arrhenius law has been used to establish the relationship between initial reaction rate and temperature in the esterification of citric acid researchgate.net.

Thermodynamic analysis, such as calculating Gibbs free energy changes and activation barriers, helps to determine the feasibility and spontaneity of reactions and to identify rate-limiting steps rsc.orgacs.org. Quantum chemical calculations have been employed to explore the mechanism, activation barriers, and thermodynamics of reactions between citric acid and amines (like ethylenediamine) leading to the formation of carbon dots, which involves amide-like linkages rsc.org. These studies highlight the importance of considering reaction pathways and intermediate stabilities rsc.org.

While direct kinetic and thermodynamic data for this compound synthesis or reactions were not found, the principles and methodologies applied to related systems, such as the amidation of citric acid derivatives or the reactions of citric acid, would be applicable to studying this compound. Such studies would involve designing experiments to measure reaction rates under controlled conditions and using computational methods to explore reaction pathways and energy landscapes.

Theoretical and Computational Investigations of Citramide Structures

Quantum-Chemical Modeling of Electronic Structure and Energetics

Quantum-chemical modeling, particularly methods rooted in electronic structure theory, is essential for understanding the fundamental properties of a molecule. nrel.govyoutube.com These methods solve for the motion of electrons to determine molecular properties and potential energy surfaces. youtube.com For Citramide, this approach would involve calculating key electronic and energetic descriptors to predict its stability and behavior.

Key calculated properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. nih.gov A large gap suggests high stability, while a small gap indicates that the molecule is more easily excitable and reactive. Other important parameters that can be calculated include the heat of formation, steric energy, and dipole moments, which together provide a comprehensive energetic profile of the molecule. mdpi.com

While specific research data for this compound is not available, the following table illustrates the typical output of such a quantum-chemical analysis for a comparable organic molecule.

Illustrative Example of Calculated Quantum-Chemical Properties

Property Description Illustrative Value
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. -7.2 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. 1.5 eV
HOMO-LUMO Gap The energy difference between HOMO and LUMO; an indicator of chemical stability. 8.7 eV
Heat of Formation The change in enthalpy during the formation of the compound from its constituent elements. -150.5 kcal/mol

| Dipole Moment | A measure of the net molecular polarity. | 3.1 Debye |

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. mdpi.comsteeronresearch.com An MD simulation for this compound would provide deep insights into its conformational flexibility and how it interacts with its environment, such as a solvent. mdpi.comnih.gov The simulation would model the molecule immersed in a solvent (like water), and by calculating the trajectory of every atom based on a force field, it reveals the molecule's dynamic behavior. mdpi.com

This analysis helps map the "conformational landscape," identifying the most stable three-dimensional shapes (conformations) the molecule adopts and the energy barriers between them. Furthermore, MD simulations can characterize crucial intermolecular interactions, such as hydrogen bonds between this compound's amide groups and surrounding water molecules. nih.gov Understanding these interactions is key to predicting properties like solubility. researchgate.net

Density Functional Theory (DFT) Applications in Chemical Optimization and Reaction Prediction

Density Functional Theory (DFT) is a highly versatile and widely used quantum mechanical modeling method in chemistry. nih.govmdpi.com It is favored for its balance of accuracy and computational cost, making it suitable for studying organic molecules. mdpi.comscispace.com

For this compound, DFT would be the primary tool for chemical optimization . This process involves calculating the lowest energy, most stable geometric structure of the molecule by finding the minimum on its potential energy surface. mdpi.com The resulting optimized structure provides precise bond lengths, bond angles, and dihedral angles.

DFT is also instrumental in reaction prediction . By mapping the reaction pathway from reactants to products, DFT can identify the transition state—the highest energy point along this path. mdpi.com The energy of this transition state determines the activation energy of the reaction, allowing chemists to predict reaction rates and understand mechanisms at a molecular level. mdpi.comescholarship.org For instance, the hydrolysis of the amide bonds in this compound could be modeled using DFT to predict its stability under different pH conditions.

Computational Analysis of Structure-Reactivity and Structure-Function Relationships

The ultimate goal of computational analysis is to connect a molecule's structure to its reactivity and function. researchgate.netresearchgate.net This is often achieved through Quantitative Structure-Activity Relationship (QSAR) or Structure-Reactivity Relationship (QSRR) models. researchgate.netnih.govchemrxiv.org These models correlate calculated computational descriptors with experimentally observed activities or properties. nih.gov

For this compound, computational analysis would generate various descriptors:

Electronic Descriptors : The distribution of electrons is described by properties like the molecular electrostatic potential (MEP) map, which highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. Frontier molecular orbitals (HOMO and LUMO) indicate likely sites for electron donation and acceptance. nih.gov

Steric Descriptors : These relate to the molecule's size and shape, which can influence its ability to interact with other molecules.

Thermodynamic Descriptors : Properties like heat of formation and Gibbs free energy indicate the stability of the molecule and the spontaneity of its potential reactions. scispace.com

By correlating these descriptors with observed chemical behavior, a QSRR model can be built. chemrxiv.org This allows researchers to predict the reactivity of this compound and similar molecules, accelerating the design and discovery of new compounds with desired properties. chemrxiv.org

Advanced Analytical Methodologies for Citramide Characterization

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of Cetrimide. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition, connectivity, and functional groups can be obtained.

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of organic molecules like Cetrimide. jchps.comtjnpr.org Although sample amounts of less than 10 µg can be analyzed with modern instrumentation, NMR typically requires a higher concentration of material for advanced experiments compared to mass spectrometry. tjnpr.orgresearchgate.net

For Cetrimide, which is primarily trimethyltetradecylammonium (B159623) bromide, ¹H and ¹³C NMR spectra would provide a distinct fingerprint.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule. A prominent singlet with a large integration value would correspond to the nine equivalent protons of the three methyl groups attached to the quaternary nitrogen. A triplet signal would be observed for the terminal methyl group of the long tetradecyl chain. The methylene (B1212753) (-CH₂-) groups along the alkyl chain would appear as a complex multiplet, with the methylene group adjacent to the nitrogen atom being shifted further downfield due to the electron-withdrawing effect of the positively charged nitrogen.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct signals for each carbon atom in a unique chemical environment. The carbons of the three N-methyl groups would produce a single signal, while the carbons of the long alkyl chain would show a series of signals. The carbon atom directly bonded to the nitrogen would be significantly deshielded.

Advanced 2D-NMR experiments such as COSY, HSQC, and HMBC can be employed to establish the connectivity between protons and carbons, confirming the complete structural assignment of the Cetrimide molecule. tjnpr.org

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. chemguide.co.uklibretexts.org When a molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion (or parent ion), which can then break down into smaller, charged fragments. chemguide.co.uk

For Cetrimide (trimethyltetradecylammonium bromide), the technique would be used to confirm the mass of the cationic portion of the molecule, which is the trimethyltetradecylammonium ion. The molecular ion peak for this cation [C₁₇H₃₈N]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of the molecular ion is often predictable and provides valuable structural information. libretexts.orgyoutube.com Common fragmentation pathways for quaternary ammonium (B1175870) salts like Cetrimide involve the loss of alkyl groups. The fragmentation pattern would likely show peaks corresponding to the loss of methyl or larger alkyl radicals from the parent ion. The stability of the resulting fragment ions influences the intensity of their corresponding peaks in the mass spectrum. chemguide.co.uk

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing its molecular vibrations. americanpharmaceuticalreview.commdpi.com Both techniques yield a unique spectrum that serves as a molecular fingerprint. youtube.comyoutube.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate (stretch or bend). vscht.cz The IR spectrum of Cetrimide would be characterized by strong absorption bands corresponding to the C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups of the long alkyl chain, typically appearing in the 2850-3000 cm⁻¹ region. msu.edulibretexts.orglibretexts.org C-H bending vibrations would be observed in the fingerprint region (around 1350-1470 cm⁻¹). libretexts.org The presence of the quaternary ammonium group can also be inferred, although its vibrations are often weak or complex.

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light (usually from a laser). americanpharmaceuticalreview.com It provides complementary information to IR spectroscopy, as some vibrational modes that are weak in IR may be strong in Raman, and vice versa. youtube.comnih.gov For Cetrimide, Raman spectroscopy would also clearly show the C-H stretching and bending modes. A key advantage of Raman spectroscopy is that water is a weak scatterer, making it highly suitable for analyzing samples in aqueous solutions without significant interference. youtube.comnih.gov

Table 1: Expected Vibrational Bands for Cetrimide

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) (IR) Expected Wavenumber (cm⁻¹) (Raman)
Alkyl C-H Stretching 2850-3000 (strong) 2850-3000 (strong)
CH₂ / CH₃ Bending 1350-1470 (medium) 1350-1470 (medium)
C-N Stretching ~1000-1250 (variable) ~1000-1250 (variable)

Chromatographic Separation and Quantitative Analysis Methods

Chromatographic techniques are essential for separating Cetrimide from other components in a mixture and for its precise quantification.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the determination of Cetrimide in various formulations. rjptonline.orgrjptonline.orgresearchgate.net Several reversed-phase (RP-HPLC) methods have been developed and validated for its quantification, often in combination with other active ingredients like Chlorhexidine Gluconate. mdpi.com

The development of an HPLC method involves optimizing several parameters to achieve good separation, peak shape, and a reasonable run time. mdpi.com Key parameters include the choice of the stationary phase (column), mobile phase composition, pH, flow rate, and detection wavelength. rjptonline.orgrjptonline.org Validation is performed according to ICH guidelines to ensure the method is specific, linear, accurate, precise, and robust. mdpi.comresearchgate.net

One developed method uses a Hypersil® SAS C1 column with a mobile phase consisting of methanol (B129727) and a sodium dihydrogen phosphate (B84403) monohydrate aqueous solution (85%/15% v/v). mdpi.com To improve peak symmetry, 0.2% triethylamine (B128534) is added to the buffer, and the pH is adjusted to 3.0. mdpi.comresearchgate.net Detection is typically carried out using a UV spectrophotometry detector at wavelengths ranging from 205 nm to 280 nm. rjptonline.orgmdpi.com

Table 2: Examples of Validated HPLC Methods for Cetrimide Determination

Parameter Method 1 mdpi.comresearchgate.net Method 2 rjptonline.orgrjptonline.orgresearchgate.net
Column Hypersil® SAS C1 (4.6 × 250 mm, 5 µm) Phenomenex C18 (150 x 4.6 mm, 5 µm)
Mobile Phase MeOH / 50 mM NaH₂PO₄·H₂O (85/15 v/v) with 0.2% Et₃N, pH 3.0 0.1M Ammonium Acetate / MeOH / Acetonitrile (15/60/25 v/v/v), pH 3.0
Flow Rate 1.0 mL/min 1.0 mL/min
Detection Wavelength 205 nm 280 nm
Linearity Range 75.0 - 225 µg/mL 10 - 1000 mg/L
Correlation Coefficient (R²) >0.999 0.9985
LOD / LOQ Not specified / Not specified 5 mg/L / 16.5 mg/L

Spectrophotometric Approaches for Quantitative Determination

Spectrophotometry offers a simple, cost-effective, and rapid alternative for the quantitative determination of Cetrimide. juniperpublishers.comacttr.com These methods are based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. acttr.com

For compounds that lack a strong chromophore, quantification can be achieved by forming a colored ion-pair complex that can be measured in the UV-Visible region. For instance, a method has been described for the determination of nimesulide (B1678887) through the formation of an ion-pair with Cetrimide, which is then extracted into chloroform (B151607) and measured at 404 nm. farmaciajournal.com The stoichiometry of the ion-pair complex is often determined to be 1:1. farmaciajournal.com

The development of a spectrophotometric method requires the optimization of several factors, including the choice of solvent or complexing agent, pH, and the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity. juniperpublishers.comfarmaciajournal.com A calibration curve is generated by measuring the absorbance of a series of standard solutions of known concentrations, from which the concentration of an unknown sample can be determined. acttr.com

Electrophoretic Techniques for Purity and Mixture Analysis

Capillary Electrophoresis (CE) has emerged as a powerful technique for the purity and mixture analysis of pharmaceuticals, offering high separation efficiency, rapid analysis times, and minimal consumption of reagents and samples. nih.gov The primary modes of CE applicable to Cetrimide analysis are Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC).

Capillary Zone Electrophoresis (CZE): CZE separates ionic species based on their mass-to-charge ratio in a buffer-filled capillary under the influence of a high-voltage electric field. As a quaternary ammonium compound, Cetrimide possesses a permanent positive charge, making it ideally suited for CZE analysis. The technique can effectively separate Cetrimide from process-related impurities and other charged components in a mixture. Method development in CZE involves optimizing parameters such as buffer pH, concentration, applied voltage, and capillary temperature to achieve baseline separation of all components. nih.govrsc.org

Micellar Electrokinetic Chromatography (MEKC): MEKC is a hybrid of electrophoresis and chromatography that extends the utility of CE to the separation of both neutral and charged analytes. nih.govresearchgate.net This is achieved by adding a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), to the buffer at a concentration above its critical micelle concentration. researchgate.net These micelles act as a pseudo-stationary phase, and separation is based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer. nih.gov MEKC is particularly valuable for analyzing Cetrimide in complex formulations where it may be combined with neutral or poorly soluble excipients, allowing for their simultaneous determination.

The validation of a CE method for purity analysis involves assessing parameters such as linearity, precision, accuracy, and the limit of detection (LOD) and quantification (LOQ). mdpi.com The following table presents typical parameters for a validated CZE method in pharmaceutical analysis, illustrating the technique's capabilities.

Table 1: Representative Parameters for a Validated CZE Pharmaceutical Analysis Method

Parameter Typical Specification Description
Capillary Fused Silica (e.g., 56 cm x 100 µm) Provides the medium for electrophoretic separation.
Background Electrolyte (BGE) Phosphate or Borate Buffer (e.g., 50 mM, pH 9.3) Carries the current and maintains a stable pH for consistent migration. mdpi.com
Applied Voltage 22-30 kV The driving force for the separation; higher voltage typically reduces analysis time. rsc.orgmdpi.com
Injection Mode Hydrodynamic (e.g., 50 mbar for 8 s) Introduces a precise volume of the sample into the capillary. mdpi.com
Detection Diode Array Detector (DAD) at 210-250 nm Monitors the separated analytes as they pass the detector window. nih.govmdpi.com
Linearity (Correlation Coefficient) r² ≥ 0.998 Demonstrates a direct proportional relationship between analyte concentration and detector response. nih.gov
Precision (%RSD) < 2% Measures the closeness of agreement between repeated measurements. nih.gov
Accuracy (% Recovery) 98-102% Measures the closeness of the determined value to the true value. nih.gov

| LOD / LOQ | Analyte-dependent (ng/mL to µg/mL range) | The lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.govrsc.org |

Advanced Titrimetric Methods for Purity and Concentration Assessment

While traditional titrimetric assays have long been used for Cetrimide, research has revealed that certain pharmacopoeial methods can exhibit systematic biases. scispace.com Advanced titrimetric methods have since been developed that demonstrate higher accuracy and precision for the purity assessment of Cetrimide, which is chemically identified as trimethyl tetradecyl ammonium bromide (TTAB). scispace.com

A comparative study identified a systematic 3% negative bias in the traditional European Pharmacopoeia assay method. scispace.com This discrepancy was attributed to differences in selectivity during an extraction step required by the procedure. scispace.com In contrast, two alternative, more direct titrimetric methods—titration with perchloric acid and titration with silver nitrate—were shown to be both highly precise and accurate. scispace.com

Perchloric Acid Titration: This is a non-aqueous titration method where perchloric acid is used as the titrant. It is effective for the assay of quaternary ammonium salts like Cetrimide.

Silver Nitrate Titration (Argentometry): This precipitation titration method is used to determine the bromide counter-ion of Cetrimide. The endpoint is detected potentiometrically, providing a sharp and reproducible signal.

These advanced methods eliminate the problematic extraction step of the older assay, leading to more reliable purity determinations. scispace.com

Table 2: Comparison of Titrimetric Methods for Cetrimide Purity Assessment

Analytical Method Mean Purity (%) Standard Deviation (±%) Key Characteristics
European Pharmacopoeia Assay 97.1 0.4 Traditional method; involves a solvent extraction step and has been shown to have a systematic negative bias. scispace.com
Perchloric Acid Titration 99.69 0.05 Advanced non-aqueous titration; demonstrates high accuracy and precision. scispace.com

| Silver Nitrate Titration | 99.85 | 0.05 | Advanced precipitation titration; provides highly accurate and precise results for the bromide counter-ion. scispace.com |

Emerging hyphenated and Miniaturized Analytical Platforms in Cetrimide Research

The field of analytical chemistry is continually evolving towards faster, more sensitive, and more sustainable methodologies. For Cetrimide research, this trend is manifested in the adoption of hyphenated techniques and the development of miniaturized analytical platforms.

Hyphenated Techniques: These techniques involve the online coupling of a separation method with a spectroscopic detection method, combining the strengths of both. ojp.gov The most prominent example for pharmaceutical analysis is Liquid Chromatography-Mass Spectrometry (LC-MS). An LC-MS system couples the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the definitive identification and quantification power of a mass spectrometer.

For Cetrimide, the use of Ultra-Performance Liquid Chromatography (UPLC) coupled with a compact mass detector (such as an ACQUITY QDa) represents a significant advancement. This hyphenated approach can replace older titrimetric and flow injection analysis methods, providing not only the concentration of the main compound but also the ability to simultaneously detect and identify impurities based on their mass-to-charge ratio. This offers a level of specificity and sensitivity that is unattainable with titration alone.

Miniaturized Analytical Platforms: A frontier in analytical science is the miniaturization of entire analytical systems onto a single microchip, often called a "lab-on-a-chip" or micro-total-analytical system (µTAS). These devices integrate functions like sample injection, separation, and detection into a platform with micro- to nanometer dimensions.

By implementing techniques such as electrophoresis or chromatography on a chip, these platforms offer transformative benefits:

Drastic Reduction in Reagent Consumption: Fluid volumes are in the nanoliter to picoliter range.

Increased Speed: Separations can be achieved in seconds rather than minutes.

High Throughput: The potential for massive parallelization allows for the rapid screening of many samples.

While the development of a specific µTAS for routine Cetrimide analysis is still an emerging area, the integration of capillary electrophoresis onto microchips is well-established, paving the way for future portable, automated, and highly efficient platforms for the quality control of Cetrimide and other pharmaceuticals.

Table 3: Mentioned Chemical Compounds

Compound Name
Acetonitrile
Borate
Cetrimide (Cetrimonium Bromide)
Perchloric Acid
Phosphate
Silver Nitrate
Sodium Dodecyl Sulfate (SDS)

Applications of Citramide Compounds in Chemical Sciences and Engineering Non Clinical Focus

Role as Kinetic Hydrate (B1144303) Inhibitors (KHIs) in Hydrocarbon Flow Assurance

Gas hydrates, crystalline solids formed from water and small gas molecules under high pressure and low temperature, pose a significant flow assurance challenge in the oil and gas industry by potentially blocking pipelines. Kinetic Hydrate Inhibitors (KHIs) are employed to prevent hydrate formation by delaying nucleation and crystal growth. Citramide-based compounds have emerged as a class of molecules investigated for this application. researchgate.netresearchgate.netresearchgate.netacs.orgnih.govmdpi.comdntb.gov.uaacs.org

Rational Design Principles for this compound-Based KHIs

The design of effective this compound-based KHIs often centers on their amphiphilic nature, incorporating both hydrophilic (the amide and hydroxyl groups derived from citric acid) and hydrophobic (alkyl chains) components. The presence of amphiphilic groups is a key feature in KHI formulations, enabling interaction with both the water and hydrocarbon phases present in pipelines. researchgate.netresearchgate.netacs.orgnih.gov Studies have explored both nonpolymeric this compound derivatives and polymeric structures like poly(ethylene this compound)s. researchgate.netresearchgate.netacs.org

Investigations into nonpolymeric this compound-based KHIs have shown that structural variations, such as the length and branching of alkyl chains attached to the amide groups, influence performance. For instance, isobutyl-substituted alkyl chains in mono/bis(trialkyl citric acid) amide derivatives have demonstrated better KHI performance compared to n-propyl-substituted counterparts. researchgate.netacs.orgnih.gov The number of alkylamide functional groups also plays a role; biscitramides with six alkylamide groups have shown improved performance over equivalent monocitramides with three groups. researchgate.netacs.orgnih.gov

For polymeric this compound derivatives, such as branched poly(ethylene this compound)s, the nature of the pendant lipophilic groups is crucial for KHI activity. acs.org Polymers functionalized with groups like CONHi-Pr, CONHn-Bu, and CONHCyHe have been synthesized and evaluated. acs.org

Performance Evaluation in Gas Hydrate Formation Prevention

The performance of this compound-based KHIs is typically evaluated using high-pressure rocking cell experiments with synthetic natural gas mixtures that form specific hydrate structures, such as structure II (sII). researchgate.netresearchgate.netacs.orgnih.gov The effectiveness is often measured by the gas hydrate onset temperature (To), which indicates the temperature at which hydrate formation is detected under controlled cooling conditions. researchgate.netacs.orgnih.gov

Studies have compared the performance of this compound derivatives to commercial KHI polymers like N-vinyl pyrrolidone/N-vinyl caprolactam (VP/VCap) copolymers. For example, a solution of 2500 ppm of bis(tributyl citric acid) amide showed an average gas hydrate onset temperature of 8.4 °C, compared to 8.9 °C for a low molecular weight VP/VCap 1:1 copolymer at the same concentration. researchgate.netacs.org While some this compound derivatives have shown promising KHI performance, particularly nonpolymeric ones with sufficient amphiphilic groups, their ability to inhibit crystal growth after nucleation may be less pronounced compared to some commercial polymers. nih.gov

The following table presents illustrative performance data for selected this compound-based KHIs compared to a reference:

InhibitorConcentration (ppm)Average Hydrate Onset Temperature (To, °C)Reference Hydrate Onset Temperature (Water, °C)
Bis(tributyl citric acid) amide25008.4 researchgate.netacs.org17.2 nih.gov
VP/VCap 1:1 copolymer25008.9 researchgate.netacs.org17.2 nih.gov
Tri-n-propylthis compound (TnPrCAm)2500Lower than Bis(tributyl citric acid) amide acs.org17.2 nih.gov
Tri-iso-butylthis compound (TiBuCAm)Higher than TnPrCAm acs.org-17.2 nih.gov

Note: Specific To values for TnPrCAm and TiBuCAm at 2500 ppm were not explicitly available in the provided snippets, but their relative performance was indicated.

The presence of liquid hydrocarbon (e.g., n-decane) can further influence the onset temperature. For bis(tributyl citric acid) amide, the addition of n-decane lowered the average To value. researchgate.netacs.org

Polymeric this compound Derivatives as Model Systems in Macromolecular Science

Polymeric derivatives incorporating this compound structures serve as valuable model systems for investigating fundamental properties in macromolecular science, particularly concerning amphiphilicity and self-assembly in aqueous environments.

Investigation of Amphiphilic and Self-Assembly Properties in Aqueous Media

Polymeric this compound derivatives, such as poly(hexamethylene this compound) (PHMC), synthesized from monomers like citric acid and hexamethylene diisocyanate, exhibit amphiphilic characteristics. rsc.org PHMC, for instance, is described as an amphiphilic polyelectrolyte. rsc.org These polymers can self-assemble in aqueous media to form nanoparticles. rsc.org

The self-assembly behavior is driven by the interplay of different forces, including electrostatic forces from ionizable side chains, hydrophobic interactions from nonpolar groups, and hydrogen bonding between this compound moieties and hydroxyl groups. rsc.org These cooperative interactions stabilize the self-assembled structures. rsc.org The size and surface structure of the resulting nanoparticles can be influenced by factors such as pH, which affects the ionization of the polymer chains. rsc.org

Alkylated poly(L-lysine this compound)s, formed by hydrophobizing poly(L-lysine this compound) with alkyl side chains, also serve as models for studying amphiphilic macromolecular behavior. nih.gov These polymers can form aggregates in aqueous media, with the aggregate size depending on the balance between repulsive electrostatic charges and attractive hydrophobic interactions, as well as the degree of ionization and ionic strength of the solution. nih.gov

Fundamental Studies on Polymeric Carriers for Controlled Release (Conceptual, non-drug specific)

The self-assembly of amphiphilic polymeric this compound derivatives into well-defined nanostructures, such as nanoparticles and aggregates, makes them conceptually interesting as model systems for polymeric carriers in controlled release applications. nih.gov While the search results touch upon drug delivery, the fundamental principles being explored relate to the ability of these self-assembled structures to encapsulate or associate with other molecules and release them in a controlled manner based on environmental stimuli or diffusion. nih.govmdpi.comresearchgate.netmdpi.comscielo.br

Studies on alkylated poly(L-lysine this compound)s, for example, have investigated their ability to physically entrap lipophilic compounds in aqueous media. nih.gov This entrapment and subsequent release are governed by the same forces that dictate their self-assembly: hydrophobic interactions for encapsulation and factors like ionization and ionic strength potentially influencing release kinetics. nih.gov These investigations contribute to the broader understanding of how to design polymeric materials that can act as carriers, controlling the release rate of a variety of substances based on the polymer's structure and the surrounding environment. mdpi.comscielo.br

Functionality as Surfactants and Emulsifying Agents in Chemical Formulations

While the compound 2-hydroxypropane-1,2,3-tricarboxamide (this compound, CID 69006) is not widely reported as a surfactant or emulsifying agent in the provided search results, a related class of compounds, specifically Cetrimide (Cetrimonium bromide, CID 14250), is well-documented for these applications in various chemical formulations. herts.ac.ukatamanchemicals.comijcrt.orgformulationbio.comatamanchemicals.comukessays.com Cetrimide is a quaternary ammonium (B1175870) compound. atamanchemicals.comformulationbio.comatamanchemicals.com

Cetrimide functions as a cationic surfactant. formulationbio.comatamanchemicals.com Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid, acting as wetting agents, detergents, emulsifiers, and foaming agents. ijcrt.org As a cationic surfactant, Cetrimide is effective in reducing interfacial tension and facilitating the dispersion of immiscible phases. atamanchemicals.comukessays.com

In chemical formulations, particularly in the context of topical preparations and cosmetics (though focusing on the chemical function), Cetrimide is utilized for its emulsifying properties. ijcrt.orgformulationbio.comukessays.com Emulsifying agents are crucial for creating stable emulsions, which are mixtures of two immiscible liquids where one is dispersed as fine droplets in the other. ijcrt.orgukessays.com Cetrimide helps stabilize these emulsions by adsorbing at the interface between the phases, reducing interfacial tension and creating repulsive forces between droplets, thus preventing coalescence and maintaining the stability of the formulation over time. ukessays.com It is often used in combination with fatty alcohols, such as cetostearyl alcohol, to form stable emulsifying waxes and oil-in-water (o/w) creams by creating a lamellar structure that forms a gel network. atamanchemicals.comukessays.com

Solutions of Cetrimide possess detergent properties, contributing to the cleansing action in formulations. atamanchemicals.com Its surface-active nature makes it useful in applications requiring the dispersion of particles or the wetting of surfaces. atamanchemicals.com

Application as Templating Agents in the Synthesis of Nanostructured Materials (e.g., Hydroxyapatite)

Cetrimide has been successfully employed as a templating agent in the synthesis of nanostructured materials, notably hydroxyapatite (B223615) (HAp). Hydroxyapatite, with the chemical formula Ca₁₀(PO₄)₆(OH)₂, is a significant bioceramic due to its similarity to the mineral component of bone and teeth. mdpi.comoatext.com Controlling the morphology and size of HAp nanoparticles is crucial for various applications, particularly in biomedical fields. mdpi.comoatext.com

The use of surfactants and polymers as templates is a common strategy to direct the growth and structure of inorganic nanoparticles. mdpi.comoatext.comnih.govresearchgate.net Cetrimide, as a cationic surfactant, can form micelles or other aggregates in solution. These aggregates can act as soft templates, influencing the nucleation and growth of HAp crystals around them. mdpi.comrsc.org

Studies have reported the synthesis of porous shell-like nano HAp spheres using Cetrimide as a template. nih.govresearchgate.net This method allows for the preparation of HAp nanoparticles with controlled morphology, uniform size (e.g., around 200 nm), and specific porosity. nih.govresearchgate.net The critical micelle concentration (CMC) of Cetrimide is a relevant parameter in these syntheses, influencing the formation of the templating structures. nih.govresearchgate.net The templating effect of Cetrimide is believed to involve the interaction between the cationic surfactant molecules and the anionic phosphate (B84403) groups, guiding the assembly of HAp precursors. rsc.org Upon removal of the organic template (Cetrimide), porous HAp structures are obtained. rsc.org

Utility in Analytical Chemistry as Solubilizing Agents and for Extraction

In analytical chemistry, Cetrimide is utilized for its surfactant properties, particularly its ability to act as a solubilizing agent and its role in extraction procedures. Cetrimide is a cationic surfactant that can enhance the solubility of poorly water-soluble organic compounds in aqueous solutions. bhm-chemicals.comsemanticscholar.org This property is valuable in various analytical techniques where the analyte needs to be in a dissolved state for analysis. bhm-chemicals.comresearchgate.net

The solubilizing effect of surfactants like Cetrimide is attributed to the formation of micelles, which can encapsulate hydrophobic molecules within their core, thereby increasing their apparent solubility in water. semanticscholar.org This phenomenon, known as hydrotropy or micellar solubilization, is exploited in the preparation of samples for spectroscopic analysis, titrations, and chromatographic methods. semanticscholar.orgresearchgate.net

Furthermore, Cetrimide can be involved in extraction processes. As a surfactant, it can influence the distribution of analytes between different phases, aiding in their extraction from complex matrices. While the search results did not provide detailed mechanisms of Cetrimide's direct role as an extraction solvent, its surfactant nature can be leveraged in methods like solid-phase extraction or liquid-liquid extraction by modifying the properties of the phases or interacting with the analyte. nih.gov

In some analytical methods, Cetrimide is used as an additive in mobile phases for high-performance liquid chromatography (HPLC), particularly in ion-pairing chromatography, to improve the separation of charged analytes. researchgate.net Its cationic nature allows it to interact with anionic analytes, modifying their retention behavior on the stationary phase. researchgate.net

Future Research Directions and Unexplored Avenues for Citramide Chemistry

Development of Novel, Sustainable Synthetic Strategies for Citramide Compounds

Current synthetic routes for this compound and its derivatives may involve traditional chemical processes. Future research should prioritize the development of novel, sustainable synthetic strategies. This includes exploring greener synthesis methods such as biocatalysis, photochemistry, or flow chemistry, which can reduce energy consumption and waste generation. chemrxiv.orgtubitak.gov.tr Utilizing renewable feedstocks and designing synthesis routes with improved atom economy are also critical areas for investigation. citrefine.com The aim is to move towards synthetic methodologies that align with the principles of green chemistry, minimizing environmental impact throughout the production lifecycle.

Advanced Computational Design of this compound Structures with Precisely Tailored Functionalities

Computational chemistry offers powerful tools for designing and predicting the properties of novel compounds. imperial.ac.ukuu.nlgoogle.com Advanced computational design approaches, such as quantitative structure-activity relationships (QSAR), molecular docking, and molecular dynamics simulations, can be employed to design this compound derivatives with precisely tailored functionalities for specific applications. This involves predicting how structural modifications to the this compound core affect its physical, chemical, and potential interaction properties. imperial.ac.ukgoogle.com Such in silico methods can significantly accelerate the discovery and optimization of new this compound-based materials or agents.

Exploration of New Application Domains in Emerging Technologies (excluding prohibited areas)

Beyond established uses, there is potential to explore new application domains for this compound in emerging technologies. This could include its use in materials science, such as components in polymers, hydrogels, or composites, where its structure could impart unique properties. mdpi.com Investigation into its potential as a ligand or component in catalytic systems is another avenue. This compound's properties might also lend themselves to applications in analytical chemistry or separation processes. Research in these areas would focus on understanding the interactions of this compound within complex systems and engineering materials with desired performance characteristics.

Addressing Fundamental Gaps in Mechanistic Understanding of this compound Reactivity

A deeper understanding of the fundamental reaction mechanisms involving this compound is crucial for rational design and application. Future research should focus on elucidating the detailed pathways and intermediates involved in its reactions under various conditions. This could involve kinetic studies, spectroscopic analysis of reaction mixtures, and computational modeling of transition states. uu.nlreddit.com Understanding how factors such as pH, temperature, and the presence of other species influence its reactivity will enable more controlled and efficient synthesis and application.

Integration of this compound Chemistry with Principles of Green Chemistry and Circular Economy

Integrating this compound chemistry with the principles of green chemistry and the circular economy is a significant future direction. This involves designing synthetic processes that minimize or eliminate hazardous substances, reduce waste, and are energy-efficient. chemrxiv.orgcitrefine.comrsc.org Research could explore the development of recyclable or biodegradable this compound-based materials. rsc.org Furthermore, investigating methods for the recovery and reuse of this compound or its components from waste streams would contribute to a more sustainable and circular approach to its chemistry.

High-Throughput Screening and Combinatorial Approaches in this compound Research

High-throughput screening (HTS) and combinatorial chemistry can significantly accelerate the discovery of new this compound derivatives and potential applications. danaher.combio-rad.commdpi.com By synthesizing libraries of this compound analogs with systematic variations in structure, HTS can rapidly evaluate their properties or activities in various assays. This could lead to the identification of compounds with enhanced performance in targeted applications or reveal entirely new uses. danaher.commdpi.com Combinatorial approaches allow for the efficient exploration of a wide chemical space, facilitating the discovery of optimal structures for specific purposes.

Q & A

Q. What experimental protocols are recommended for isolating Pseudomonas aeruginosa using Citramide agar, and how can contamination risks be minimized?

this compound agar is selective for P. aeruginosa due to its inhibitory agents (e.g., cetrimide) and diagnostic chromogenic properties. To optimize isolation:

  • Use fresh agar plates and streak samples to obtain single colonies.
  • Incubate at 37°C for 24–48 hours; P. aeruginosa typically forms yellowish colonies .
  • Validate results with secondary tests (e.g., oxidase reaction, growth at 42°C).
  • Mitigate contamination by sterilizing samples (e.g., heat treatment for spore-forming bacteria) and using aseptic techniques. Reference controls (e.g., ATCC strains) should be included to confirm medium efficacy .

Q. How can researchers design a statistically robust study to evaluate this compound’s efficacy in selective media compared to alternative agents?

  • Hypothesis framing : Compare this compound’s inhibition rates against non-target bacteria (e.g., E. coli) with other agents (e.g., MacConkey agar).
  • Experimental design : Use a randomized block design with triplicate plates per sample.
  • Data collection : Quantify colony-forming units (CFUs) and calculate selectivity ratios (target vs. non-target CFUs).
  • Statistical analysis : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance, ensuring power analysis guides sample size .

Advanced Research Questions

Q. How should researchers address contradictions in this compound’s performance across studies (e.g., variability in colony pigmentation or inhibition rates)?

Contradictions may arise from differences in agar composition (e.g., cetrimide concentration), incubation conditions, or bacterial strain variability. To resolve:

  • Replicate protocols : Adhere to standardized methods (e.g., CLSI guidelines) and document batch-specific agar formulations.
  • Meta-analysis : Systematically review studies to identify confounding variables (e.g., pH, temperature).
  • Controlled experiments : Test variables independently (e.g., cetrimide concentration gradients) using factorial design .

Q. What methodologies are effective for integrating this compound-based findings with genomic or metabolomic data to explore P. aeruginosa pathogenicity?

  • Multi-omics integration : Pair this compound culture results with RNA-seq to identify virulence genes expressed under selective pressure.
  • Metabolite profiling : Use LC-MS to compare metabolites in this compound-grown vs. standard media cultures.
  • Data synthesis : Apply bioinformatics tools (e.g., KEGG pathway analysis) to link phenotypic observations (e.g., biofilm formation) with genomic data .

Q. How can this compound agar be modified to enhance specificity for antibiotic-resistant P. aeruginosa strains in clinical samples?

  • Supplement optimization : Add antibiotics (e.g., carbapenems) to the agar to suppress susceptible strains.
  • Validation : Test modified media against characterized resistant isolates (e.g., MDR strains from clinical repositories).
  • Sensitivity analysis : Compare recovery rates of resistant vs. wild-type strains using ROC curves .

Methodological Guidance

Q. What steps ensure reproducibility when documenting this compound agar protocols in publications?

  • Detailed metadata : Report agar manufacturer, lot number, and preparation steps (e.g., autoclaving time).
  • Negative controls : Include non-inoculated plates and alternative media for comparison.
  • Data accessibility : Deposit raw CFU counts and imaging data in public repositories (e.g., Zenodo) .

Q. How should researchers validate this compound’s role in a study when conflicting literature exists on its selectivity?

  • Systematic validation : Perform parallel cultures using reference strains and alternative selective media.
  • Blinded analysis : Have independent reviewers assess colony morphology and biochemical test results.
  • Transparent reporting : Disclose limitations (e.g., medium batch variability) in the discussion section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.